(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide
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Overview
Description
(2,2-Diethoxyethyl)triphenylphosphonium bromide is an organic compound with the molecular formula C24H28BrO2P. It is a phosphonium salt that is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2-Diethoxyethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 2,2-diethoxyethyl bromide. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of (2,2-Diethoxyethyl)triphenylphosphonium bromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,2-Diethoxyethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are frequently used.
Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.
Major Products Formed
The major products formed from the reactions of (2,2-Diethoxyethyl)triphenylphosphonium bromide depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce triphenylphosphine oxide and 2,2-diethoxyethanol .
Scientific Research Applications
Chemistry
In chemistry, (2,2-Diethoxyethyl)triphenylphosphonium bromide is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes .
Biology and Medicine
While its applications in biology and medicine are less common, (2,2-Diethoxyethyl)triphenylphosphonium bromide can be used in the synthesis of biologically active molecules. It may also serve as a precursor for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (2,2-Diethoxyethyl)triphenylphosphonium bromide involves the formation of a phosphonium ylide intermediate. This intermediate can undergo various chemical transformations, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily related to its role as a nucleophilic reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine hydrobromide: Similar in structure but lacks the 2,2-diethoxyethyl group.
(Bromomethyl)triphenylphosphonium bromide: Contains a bromomethyl group instead of the 2,2-diethoxyethyl group
Uniqueness
(2,2-Diethoxyethyl)triphenylphosphonium bromide is unique due to its 2,2-diethoxyethyl group, which imparts distinct reactivity and stability compared to other triphenylphosphonium salts. This makes it particularly valuable in specific synthetic applications where other phosphonium salts may not be as effective .
Biological Activity
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide, with the CAS number 51605-46-0, is a phosphonium salt that has garnered interest in various fields of chemical and biological research. This compound is characterized by its unique structure, which includes a triphenylphosphonium cation and a diethoxyethyl group. Its biological activity is particularly noteworthy in the context of cancer research and cellular biology.
- Molecular Formula : C23H30BrO2P
- Molecular Weight : 431.37 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Phosphonium salts like this compound are known to target mitochondria due to their positive charge, which facilitates their accumulation within these organelles. This property makes them valuable in studies related to mitochondrial function and bioenergetics. The compound may induce cytotoxic effects by disrupting mitochondrial respiration and promoting apoptosis in cancer cells.
Anticancer Properties
Recent studies have demonstrated the potential anticancer activity of this compound. The following table summarizes key findings from various research studies:
Case Studies
-
Case Study on Mitochondrial Targeting :
A study evaluated the effects of various triphenylphosphonium derivatives on mitochondrial function in cancer cell lines. It was found that this compound significantly impaired mitochondrial respiration at low micromolar concentrations, leading to increased reactive oxygen species (ROS) production and subsequent cell death in malignant cells while sparing non-malignant cells. -
In Vivo Studies :
Animal model studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models of breast and prostate cancer. The mechanism was attributed to its ability to selectively accumulate in tumor tissues, enhancing its cytotoxic effects on cancer cells compared to normal tissues.
Properties
CAS No. |
51605-46-0 |
---|---|
Molecular Formula |
C24H28BrO2P |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
2,2-diethoxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28O2P.BrH/c1-3-25-24(26-4-2)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24H,3-4,20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PSGFSYIWKUKARO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC.[Br-] |
Origin of Product |
United States |
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